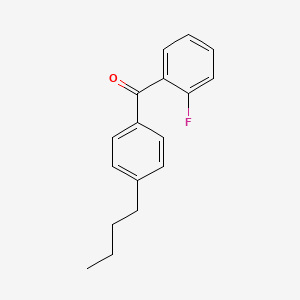

4-Butyl-2'-fluorobenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Butyl-2'-fluorobenzophenone, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, involves complex reactions starting from halogen-substituted benzophenones. These syntheses often employ 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions, showcasing the importance of selecting appropriate solvents and catalysts to achieve the desired fluorinated benzophenone derivatives (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Butyl-2'-fluorobenzophenone and its derivatives is often confirmed through spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These techniques allow for the detailed analysis of molecular geometry, confirming the presence of fluorine atoms in the molecular structure and providing insight into the compound's electronic and structural characteristics. Computational methods, such as DFT calculations, further support these findings by predicting vibrational frequencies and molecular electrostatic potentials (Satheeshkumar et al., 2017).

Wissenschaftliche Forschungsanwendungen

1. Fluorescent Probes for Environmental and Biological Sciences

4-Butyl-2'-fluorobenzophenone derivatives are utilized in the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols. The probes designed using derivatives of 4-Butyl-2'-fluorobenzophenone exhibit high sensitivity and selectivity, with applications in determining thiophenols in water samples, demonstrating its utility in environmental and biological monitoring (Wang, Han, Jia, Zhou, & Deng, 2012).

2. Synthesis and Chemical Reactivity Studies

4-Butyl-2'-fluorobenzophenone derivatives play a role in the synthesis of complex chemical structures like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. This involves studies on molecular geometry, spectral analysis, and chemical reactivity, contributing to our understanding of high-performance polymers and their potential applications in various fields, including engineering plastics and membrane materials (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

3. Thermal and Mechanical Properties of Polymers

Research involving 4-Butyl-2'-fluorobenzophenone derivatives includes the study of thermal and mechanical properties of polymers like poly(arylene ether ketone)s. These studies are essential in materials science and engineering, as they provide insights into how the molecular structure of polymers affects their physical, thermal, mechanical, and adhesion properties, with implications for a wide range of applications from industrial to technological domains (Yıldız, İnan, Yıldırım, Kuyulu, & Güngör, 2007; 2001).

4. Electrochemical Studies

The compound also finds application in electrochemical studies, such as the reduction of nitrobenzene and nitrophenols in room temperature ionic liquids. These studies provide valuable insights into the electrochemical behavior of organic compounds and can inform the development of new electrochemical sensors and devices (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

Eigenschaften

IUPAC Name |

(4-butylphenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAUGXMMWXCUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214574 | |

| Record name | 4-Butyl-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-2'-fluorobenzophenone | |

CAS RN |

64357-33-1 | |

| Record name | 4-Butyl-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064357331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)